molecular formula C13H16O3S B8392791 1-Hexynyl 4-methylbenzenesulfonate

1-Hexynyl 4-methylbenzenesulfonate

Cat. No. B8392791
M. Wt: 252.33 g/mol
InChI Key: RPMSXRZMXPLKKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04954513

Procedure details

A solution of 5-hexynyl alcohol (102 mmoles) in pyridine (150 ml), under argon, was cooled to 0° C. and p-toluenesulfonyl chloride (204 mmoles) was added. The reaction mixture was kept at about 4° C. for 18 hours, poured into ice-water and then taken up in ether. The ether extract was washed with cold 10% hydrochloric acid, water and brine. The organic layer was dried and concentrated in vacuo to give 5-hexynyl p-toluenesulfonate. A solution of phenylacetylene (97 mmoles) in tetrahydrofuran (200 ml) containing a trace of triphenylmethane was cooled to 0° C. and then n-butyl lithium (37.3 ml of 2.6 moles in hexane) was added dropwise. The resulting solution was stirred at 0° C. for 10 minutes and hexamethylpho-sphoramide (21 ml) was added dropwise. After stirring for 10 minutes a solution of 5 hexynyl p-toluenesulfonate (97.1 mmoles) in tetrahydrofuran (200 ml) was added. The reaction mixture was stirred at room temperature for 18 hours, diluted with ether and the organic layer was washed with water and brine. The dried organic solution was concentrated and the product was purified by flash chromatography to qive 1 phenylocta-1,7-diyne. A mixture of this compound (43 mmoles), 2-bromobenzaldehyde (35.8 mmoles), cuprous iodide (0.5 mmoles) and bis(triphenylphosphine) palladium (II) chloride (0.7 mmoles) in triethylamine (100 ml) was heated in an oil bath (95° C.) for one hour. The reaction mixture was cooled to 0° C., filtered and the filtrate was concentrated. The residue was dissolved in ether, washed with 10% hydrochloric acid, water and brine. The organic layer was dried and concentrated to give a product which was purified by flash chromatography to yield 2-(8-phenyl-1,7-octadiynyl)benzaldehyde. A solution of this compound (24 1 mmoles) in ethyl acetate (100 ml) and 10% palladium on charcoal (1 g) was hydrogenated (40 psi of hydroqen) at room temperature for 15 minutes. The catalyst was filtered off and the filtrate concentrated to give the 2-(8-phenyloctyl)benzaldehyde.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step Two
Quantity
97 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
37.3 mL
Type
reactant
Reaction Step Four
Quantity
97.1 mmol
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five
[Compound]
Name
compound
Quantity
43 mmol
Type
reactant
Reaction Step Six
Quantity
35.8 mmol
Type
reactant
Reaction Step Six
[Compound]
Name
cuprous iodide
Quantity
0.5 mmol
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Six
Name
bis(triphenylphosphine) palladium (II) chloride
Quantity
0.7 mmol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]#[CH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1([CH:15]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24]C=2)[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)C=CC=CC=1.C([Li])CCC.C1(C)C=CC(S([O:42][C:43]#CCCCC)(=O)=O)=CC=1.BrC1C=CC=CC=1C=O>O1CCCC1.CCOCC.C(N(CC)CC)C.[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CN(C)P(N(C)C)(N(C)C)=O>[C:1]1([C:7]#[C:8][CH2:24][CH2:25][CH2:26][CH2:27][C:22]#[C:15][C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:21]=2[CH:43]=[O:42])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
21 mL
Type
solvent
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Step Three
Name
Quantity
97 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
37.3 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Five
Name
Quantity
97.1 mmol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OC#CCCCC)C
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
compound
Quantity
43 mmol
Type
reactant
Smiles
Name
Quantity
35.8 mmol
Type
reactant
Smiles
BrC1=C(C=O)C=CC=C1
Name
cuprous iodide
Quantity
0.5 mmol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
bis(triphenylphosphine) palladium (II) chloride
Quantity
0.7 mmol
Type
catalyst
Smiles
[Pd](Cl)Cl.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 0° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 18 hours
Duration
18 h
WASH
Type
WASH
Details
the organic layer was washed with water and brine
CONCENTRATION
Type
CONCENTRATION
Details
The dried organic solution was concentrated
CUSTOM
Type
CUSTOM
Details
the product was purified by flash chromatography
TEMPERATURE
Type
TEMPERATURE
Details
was heated in an oil bath (95° C.) for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ether
WASH
Type
WASH
Details
washed with 10% hydrochloric acid, water and brine
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a product which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C#CCCCCC#CC1=C(C=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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